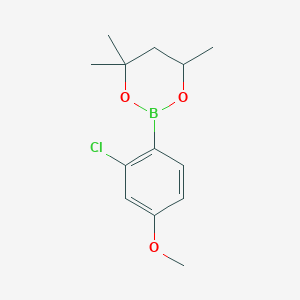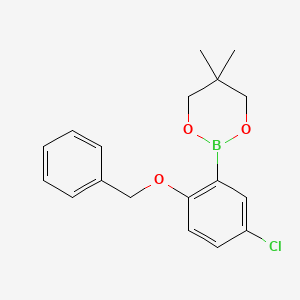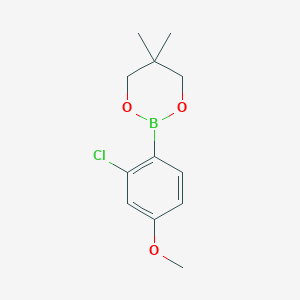
2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (abbreviated as BMTMD) is an organoboron compound that has been studied in recent years for its potential applications in organic synthesis and drug discovery. BMTMD has been found to be a valuable building block in the synthesis of a variety of organic compounds, including pharmaceuticals. Furthermore, its unique reactivity and chemical structure make it an attractive target for the development of novel drugs.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to be a valuable building block in the synthesis of a variety of organic compounds, including pharmaceuticals. Due to its unique reactivity and chemical structure, 2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been used in a variety of scientific research applications. For example, it has been used in the synthesis of novel molecules for drug discovery and for the development of novel materials for energy storage and conversion. Furthermore, its unique reactivity and chemical structure make it an attractive target for the development of novel drugs.
Wirkmechanismus
2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is believed to act as an electron-donating group, allowing it to interact with other molecules in a variety of ways. Specifically, 2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can act as an acid-base catalyst, allowing it to facilitate the formation of new bonds between molecules. Furthermore, 2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can act as a Lewis acid, allowing it to interact with other molecules in a variety of ways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane are not yet fully understood. However, it is believed that 2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane may have a variety of effects on the body, including anti-inflammatory and anti-tumor effects. Furthermore, 2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to inhibit the activity of enzymes involved in the metabolism of drugs, suggesting that it may have potential applications in drug discovery.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in laboratory experiments include its ease of synthesis and its ability to interact with other molecules in a variety of ways. Furthermore, 2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is relatively inexpensive and can be synthesized in large quantities. However, there are some limitations to using 2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in laboratory experiments. For example, 2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is not very soluble in water, making it difficult to use in aqueous solutions. Furthermore, 2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is highly reactive and can react with other molecules in unexpected ways, making it difficult to control the reaction conditions.
Zukünftige Richtungen
The potential applications of 2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane are still being explored, and there are many potential future directions for research. For example, further research could be conducted to explore the biochemical and physiological effects of 2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, as well as its potential applications in drug discovery. Furthermore, research could be conducted to explore the potential use of 2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in the synthesis of novel materials for energy storage and conversion. Additionally, research could be conducted to explore the potential use of 2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in the development of novel catalysts for organic synthesis. Finally, research could be conducted to explore the potential use of 2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in the development of novel drugs.
Synthesemethoden
2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, the Stille cross-coupling reaction, and the Buchwald-Hartwig cross-coupling reaction. In the Suzuki-Miyaura reaction, an organoboron compound is reacted with an organohalide in the presence of a palladium catalyst to form the desired product. In the Stille reaction, an organoboron compound is reacted with an organostannane in the presence of a palladium catalyst to form the desired product. Finally, in the Buchwald-Hartwig reaction, an organoboron compound is reacted with an organonitrogen compound in the presence of a palladium catalyst to form the desired product.
Eigenschaften
IUPAC Name |
2-(4-bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO2/c1-9-7-11(15)5-6-12(9)14-16-10(2)8-13(3,4)17-14/h5-7,10H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWVKWBWMRTWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














